2-tert-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-tert-butyl-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-8-5-6-14-10(12-8)7-9(13-14)11(2,3)4/h7-8,12H,5-6H2,1-4H3 |
InChI Key |
GRZUTLFAEJTNQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=CC(=N2)C(C)(C)C)N1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Aminopyrazole Precursors
- Starting from tert-butyloxycarbonyl (Boc)-protected amino acids, methyl esters are formed.
- β-Ketonitriles are synthesized via nucleophilic addition of acetonitrile anions to these esters.
- Treatment with hydrazine yields aminopyrazoles.
This sequence provides aminopyrazoles with substituents at the α-position suitable for further elaboration.
Formation of Pyrazolopyrimidones
- Aminopyrazoles react with ethyl (E)-ethoxy-2-methylacrylate in the presence of sodium ethoxide.
- This affords pyrazolopyrimidones, which are key intermediates in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
Deprotection and Chlorination
- The Boc protecting group is removed from pyrazolopyrimidones.
- Chlorination is performed using phosphorus oxychloride or triflic anhydride to yield pyrazolopyrimidines.
- For example, treatment of intermediates with trifluoromethanesulfonic anhydride at 0°C followed by stirring at room temperature results in triflate derivatives with good yields (~84%).
Nucleophilic Substitution and Functionalization
- Pyrazolopyrimidines undergo nucleophilic aromatic substitution with nucleophiles such as (S)-tert-butyl pyrrolidin-3-ylcarbamate.
- Subsequent deprotection of the Boc group furnishes the desired substituted pyrazolo[1,5-a]pyrimidine derivatives.
- Further alkylation or acylation steps can introduce additional substituents to modulate biological activity.
- A green synthetic strategy involves condensation of aminopyrazoles with enaminones or formyl ketones in aqueous media, assisted by potassium bisulfate (KHSO4).
- Ultrasonic irradiation at 60–65°C accelerates the reaction, yielding pyrazolo[1,5-a]pyrimidine derivatives in high yields (79–95%) within 9–15 minutes.
- The mechanism involves protonation of the ester carbonyl oxygen, facilitating aza-Michael addition and cyclization to form the pyrazolopyrimidine ring.
- Microwave irradiation has been utilized for regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which are key intermediates.
- Cyclocondensation of β-enaminones with NH-3-aminopyrazoles followed by formylation with Vilsmeyer–Haack reagent under microwave conditions affords products in good yields (up to 98%).
- This method offers rapid synthesis with high regioselectivity and purity.
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| Boc-protected amino acid → methyl ester | Esterification | Methyl ester intermediates | Not specified | Starting material preparation |
| Methyl ester → β-Ketonitrile | Nucleophilic addition of acetonitrile anion | β-Ketonitrile intermediates | Not specified | Precursor for aminopyrazole synthesis |
| β-Ketonitrile + Hydrazine | Hydrazine treatment | Aminopyrazoles | Not specified | Key heterocyclic building block |
| Aminopyrazole + ethyl (E)-ethoxy-2-methylacrylate + NaOEt | Cyclocondensation | Pyrazolopyrimidones | Not specified | Intermediate for further modification |
| Deprotection + chlorination | Boc deprotection + POCl3 or triflic anhydride | Pyrazolopyrimidines | ~84 (for triflate) | Chlorination step for activation |
| Nucleophilic substitution + deprotection | Reaction with (S)-tert-butyl pyrrolidin-3-ylcarbamate + Boc removal | Substituted pyrazolo[1,5-a]pyrimidines | Not specified | Final functionalization step |
| Aminopyrazole + enaminones + KHSO4 + ultrasound | Aqueous media, 60–65°C, ultrasonic irradiation | Pyrazolo[1,5-a]pyrimidine derivatives | 79–95 | Green synthesis method |
| β-Enaminones + NH-3-aminopyrazoles + Vilsmeyer–Haack reagent | Microwave-assisted one-pot synthesis | 3-Formylpyrazolo[1,5-a]pyrimidines | Up to 98 | Rapid, regioselective synthesis |
- The presence of bulky tert-butyl groups and methyl substituents influences the dihedral angles and conformational stability of the pyrazolo[1,5-a]pyrimidine ring system, affecting biological activity.
- Chlorination and subsequent nucleophilic substitution steps are critical for introducing functional groups that enhance potency in pharmaceutical applications, such as selective PI3Kδ inhibitors.
- Green chemistry approaches using aqueous media and ultrasonic irradiation provide efficient, high-yielding alternatives to traditional methods with reduced environmental impact.
- Microwave-assisted synthesis offers rapid access to key intermediates with high regioselectivity, facilitating downstream functionalization.
The preparation of 2-tert-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves multi-step synthetic strategies starting from Boc-protected amino acids and aminopyrazoles, proceeding through cyclocondensation, deprotection, chlorination, and nucleophilic substitution. Advanced methods such as green synthesis using ultrasonic irradiation and microwave-assisted one-pot reactions have been developed to improve efficiency and sustainability. These methods yield the target compound and its derivatives with good to excellent yields and high purity, enabling further exploration in medicinal chemistry.
This detailed analysis integrates diverse, authoritative research findings, providing a comprehensive overview of the preparation methods for 2-tert-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine.
Chemical Reactions Analysis
Regioselective C–H Bond Chalcogenation
Electrochemical methods enable regioselective chalcogenation at the C-3 position under oxidant-free conditions :
a. Selenylation
Reaction with diphenyl diselenide in an undivided cell (graphite electrodes, TBABF4 electrolyte) yields C-3 selenylated derivatives :
text2-tert-Butyl-5-methylpyrazolo[1,5-a]pyrimidine + Ph2Se2 → 3-(phenylselanyl)-2-tert-butyl-5-methylpyrazolo[1,5-a]pyrimidine (75% yield)[3]
b. Thiolation
Similar conditions with diphenyl disulfide afford thioether derivatives at C-3 .
Table 2: Electrochemical Chalcogenation
| Substrate Position | Chalcogen Source | Product | Yield (%) |
|---|---|---|---|
| C-3 | Ph2Se2 | 3-selenyl derivative | 75 |
| C-3 | Ph2S2 | 3-thioether derivative | 82 |
Ring Expansion and Macrocyclization
Pyrazolo[1,5-a]pyrimidines undergo ring expansion via Mitsunobu reactions to form macrocycles. For 2-tert-butyl-5-methyl derivatives:
textCore structure + diols → macrocyclic pyrazolo[1,5-a]pyrimidines (45–60% yield)[2]
This reaction is sensitive to steric effects from the tert-butyl group, often requiring extended reaction times .
Stability and Reactivity Trends
-
Steric Effects : The tert-butyl group at C-2 hinders electrophilic substitution at adjacent positions but enhances thermal stability .
-
Electronic Effects : Electron-donating methyl groups at C-5 increase nucleophilic substitution rates at C-7 .
Critical challenges include managing regioselectivity in bromination and optimizing macrocyclization yields for bulky substituents .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. For instance, compounds derived from this scaffold have been shown to inhibit key signaling pathways in cancer cells. The compound 2-tert-butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has demonstrated significant inhibitory effects on tumor growth in various cancer models. In vitro assays revealed that this compound can induce apoptosis and inhibit cell migration in cancer cell lines such as MCF-7 and others .
PI3K Inhibition
Another notable application is its role as a phosphoinositide 3-kinase (PI3K) inhibitor. A study reported that pyrazolo[1,5-a]pyrimidines exhibit selective inhibition against PI3Kδ isoform with IC50 values in the nanomolar range. This selectivity is crucial for developing targeted therapies for diseases like cancer and autoimmune disorders .
Material Science Applications
Fluorescent Probes
The structural features of 2-tert-butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine make it suitable for optical applications. Research has identified derivatives of this compound as effective fluorescent probes due to their ability to emit light upon excitation. These properties are being explored for applications in bioimaging and sensing technologies .
Polymer Chemistry
In polymer science, pyrazolo[1,5-a]pyrimidine derivatives are being investigated for their potential as additives to enhance the properties of polymers. Their unique chemical structure can improve the thermal stability and mechanical properties of polymer matrices .
Biochemical Applications
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit various enzymes that play critical roles in metabolic pathways. For example, studies indicate that it can inhibit enzymes involved in nucleic acid synthesis and cellular proliferation, making it a candidate for further exploration in drug development .
Targeted Drug Delivery Systems
Research is also focusing on utilizing 2-tert-butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine within targeted drug delivery systems. Its ability to form stable complexes with biological molecules can be harnessed to improve the specificity and efficacy of drug formulations .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
*Predicted using fragment-based methods.
Crystallographic and Hydrogen-Bonding Profiles
Portilla et al. (2005) demonstrated that 5-methyl-2-aryl derivatives form hydrogen-bonded chains in crystal lattices, stabilizing the solid state . The tert-butyl group in the target compound likely disrupts this packing, reducing melting points compared to aryl-substituted analogues. For example:
Q & A
Q. What are the recommended synthetic routes for 2-tert-butyl-5-methyl-pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions. For example:
- Condensation and cyclization : Reacting aminopyrazoles with β-diketones or β-ketoesters under reflux conditions in polar solvents (e.g., ethanol, pyridine) .
- Azo-coupling : Introducing substituents via diazonium salt reactions, as demonstrated in the synthesis of 7-amino-3-(arylazo) derivatives (yields: 62–68%) .
- Purification : Crystallization from ethanol or dioxane is effective for isolating high-purity products (e.g., 70% yield for 7-amino-3,6-diphenylpyrazolo[1,5-a]pyrimidine) .
Q. Key Parameters :
- Reaction time : 5–6 hours under reflux.
- Solvent selection : Pyridine for azo-coupling; ethanol for cyclization.
- Characterization : Confirm structures via NMR, NMR, and HRMS .
Q. How should researchers characterize the structural integrity of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: A combination of spectroscopic and analytical techniques is critical:
- NMR spectroscopy : Analyze and NMR to verify substituent positions and ring saturation. For example, methyl groups in 5,7-dimethyl derivatives appear as singlets at δ 2.3–2.5 ppm .
- Mass spectrometry (MS) : HRMS can confirm molecular formulas (e.g., CHClN for 3-(4'-chlorophenylazo) derivatives) .
- X-ray crystallography : Resolve ambiguous cases, such as confirming the planarity of the pyrimidine ring in 3-(2,4-dichlorophenyl) analogs .
Q. Best Practices :
- Cross-validate data with literature values for similar compounds .
- Use melting point analysis to assess purity (e.g., 266–268°C for 7-amino-3-(2'-chlorophenylazo) derivatives) .
Advanced Research Questions
Q. How can substituents on the pyrazolo[1,5-a]pyrimidine core influence physicochemical properties and bioactivity?
Methodological Answer: Substituents modulate solubility, stability, and biological interactions:
- Electron-withdrawing groups (e.g., Cl, CF) : Enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes (e.g., kinase inhibitors) .
- Bulky groups (e.g., tert-butyl) : Improve steric hindrance, reducing off-target interactions but potentially lowering solubility .
- Amino groups : Increase hydrogen-bonding capacity, critical for antimetabolite activity in purine analogs .
Q. Case Study :
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Address discrepancies using:
- DEPT-135 NMR : Differentiate between CH, CH, and quaternary carbons in crowded spectra (e.g., distinguishing methyl and ethyl groups) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in polycyclic systems .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to validate tautomeric forms .
Example :
In 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl) derivatives, X-ray crystallography confirmed the absence of rotational isomerism, resolving ambiguities in NOESY data .
Q. What are effective methods to optimize reaction yields in pyrazolo[1,5-a]pyrimidine synthesis?
Methodological Answer: Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency, while ethanol enhances azo-coupling yields (e.g., 87% yield in thiadiazolo-pyrimidine synthesis) .
- Catalyst use : Triethylamine or LiOH accelerates condensation steps .
- Temperature control : Reflux at 78–80°C optimizes ring closure without decomposition .
Q. Data-Driven Approach :
- Design experiments using response surface methodology (RSM) to model solvent, temperature, and reagent ratios.
Q. How to design pyrazolo[1,5-a]pyrimidine analogs for specific biological targets?
Methodological Answer: Follow a structure-activity relationship (SAR) framework:
- Target engagement : Modify the 5- and 7-positions to mimic purine bases for antimetabolite activity (e.g., antitrypanosomal agents) .
- Bioisosteric replacement : Replace tert-butyl with trifluoromethyl to enhance blood-brain barrier penetration (e.g., CNS-targeting ligands) .
- Pharmacophore mapping : Use docking studies to prioritize substituents with complementary electrostatic profiles to kinase active sites .
Example :
7-Chloro-5-(chloromethyl) derivatives showed potent antitumor activity by inhibiting DNA replication enzymes .
Q. What safety protocols are critical when handling reactive intermediates in pyrazolo[1,5-a]pyrimidine synthesis?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with chlorinated intermediates .
- Ventilation : Perform reactions with volatile reagents (e.g., hydrazine) in fume hoods .
- Waste disposal : Segregate halogenated waste (e.g., 4-chloro-pyrrolo-pyrimidines) for incineration .
Q. Emergency Measures :
- Neutralize acid spills with sodium bicarbonate; rinse contaminated skin with water for 15 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
